![molecular formula C9H17N B2483072 十氢环庚[c]吡咯, 反异构体混合物 CAS No. 110421-28-8](/img/structure/B2483072.png)

十氢环庚[c]吡咯, 反异构体混合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

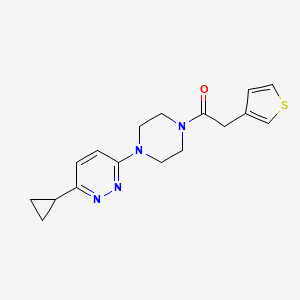

Synthesis Analysis

The synthesis of decahydrocyclohepta[c]pyrrole diastereomers involves highly diastereoselective and efficient methodologies. One approach employs a three-component strategy for the synthesis of polycyclic pyrroles bearing consecutive quaternary stereocenters, achieving outstanding diastereoselectivity (up to 99:1) (Chen et al., 2014). Another method focuses on the enantioselective synthesis of angularly substituted 1-azabicyclic ring systems, utilizing dynamic kinetic resolution to achieve high enantiomeric excess (99% ee) (Ito et al., 2010).

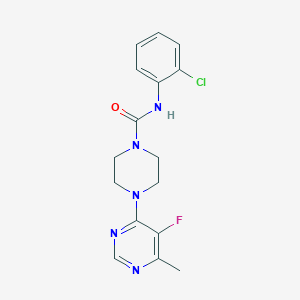

Molecular Structure Analysis

The molecular structure of decahydrocyclohepta[c]pyrrole is characterized by its complex bicyclic and polycyclic frameworks. Studies focusing on the stereoselective synthesis of hexahydroindoles and octahydrocyclohepta[b]pyrroles reveal the intricacies of forming these structures via gold(I)-catalyzed intramolecular hydroamination (Yeh et al., 2009).

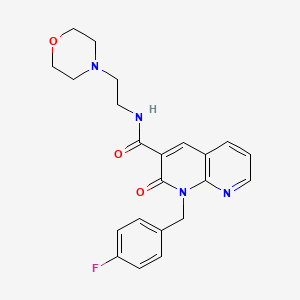

Chemical Reactions and Properties

Decahydrocyclohepta[c]pyrrole undergoes a variety of chemical reactions, showcasing its reactivity and functional group compatibility. The synthesis and chemical properties of dicyclohepta[b,d]pyrrole systems highlight innovative routes to access this complex structure, such as the reaction of cyclohepta-1,3,5-trienylimino(tributyl)phosphorane with tropone (Iino & Nitta, 1994).

科学研究应用

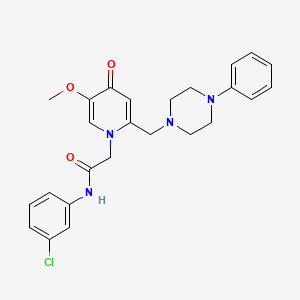

生物活性吡咯基化合物

在药物化学领域,发现具有药物样性质的新型合成化合物是一个持续的挑战。天然产物常常启发合成用于药物应用的化合物,其中许多基于N-杂环基团,包括吡咯环。这种环是药物发现项目中各种治疗领域中最受关注的杂环之一。吡咯及其杂融衍生物,包括去氢环庚七[c]吡咯,已经展示出显著的抗癌、抗微生物和抗病毒活性。已经确定了负责它们生物活性的特定靶点,强调了吡咯核在药物设计中的药效团作用(Li Petri et al., 2020)。

物种特异性生物富集

关于多溴联苯醚、六溴环十二烷和去氯加聚烷在生物体中的物种特异性生物富集的研究揭示了受栖息地、饮食和污染物代谢等因素影响的复杂过程。尽管这项研究没有直接提到去氢环庚七[c]吡咯,但它揭示了相关化合物的环境持久性和生物富集,强调了理解化合物的环境影响和生物富集倾向的重要性,包括吡咯衍生物(Luo et al., 2013)。

可生物降解聚合物的降解机制

关于可生物降解聚己内酯(PCL)的降解机制的综述涵盖了影响聚合物随时间行为的各种因素,如合成、分子量和结晶度。虽然与去氢环庚七[c]吡咯没有直接关联,但这项研究为研究各种化学化合物和聚合物的降解和应用潜力提供了宝贵的框架,提出了一条研究吡咯基化合物的环境和生物医学应用途径(Bartnikowski et al., 2019)。

N-混淆杯[4]吡咯

N-混淆杯[4]吡咯(NCCPs)是吡咯基阴离子结合大环家族的最新成员。它们独特的阴离子结合性质,源于与常规杯[4]吡咯不同的结合模式,使它们在阴离子结合和传感应用中备受关注。这表明去氢环庚七[c]吡咯衍生物在传感和结合应用中可能具有潜在应用,考虑到它们与吡咯基化合物的结构关系(Anzenbacher et al., 2006)。

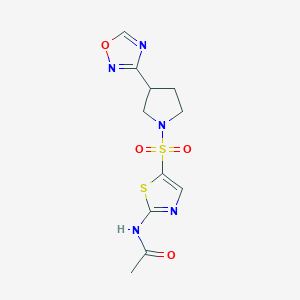

作用机制

Target of Action

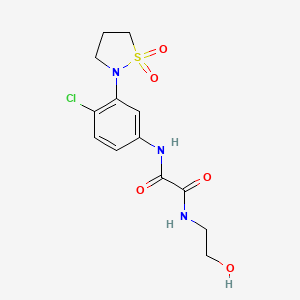

The primary target of the compound “decahydrocyclohepta[c]pyrrole, Mixture of diastereomers” is the SARS-CoV-2 Main Protease (Mpro, 3CLpro) . This enzyme plays a crucial role in processing polyproteins translated from the viral RNA, making it an attractive target for the design of inhibitors that block viral replication .

Mode of Action

The compound interacts with its target, the SARS-CoV-2 Main Protease, by inhibiting its function . The diastereomeric resolution of the previously designed SARS-CoV-2 Mpro α-ketoamide inhibitor 13b has been reported . The pure (S,S,S)-diastereomer, 13b-K, displays an IC50 of 120 nM against the Mpro .

Biochemical Pathways

The compound affects the biochemical pathway involving the SARS-CoV-2 Main Protease . By inhibiting this enzyme, the compound prevents the processing of polyproteins translated from the viral RNA, thereby blocking viral replication .

Pharmacokinetics

Pharmacokinetic studies show good levels of the active inhibitor (13b-K) after inhalative as well as after peroral administration . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which impact its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the SARS-CoV-2 Main Protease, which leads to the blocking of viral replication . This could potentially lead to a decrease in the severity and duration of a SARS-CoV-2 infection.

属性

IUPAC Name |

1,2,3,3a,4,5,6,7,8,8a-decahydrocyclohepta[c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-4-8-6-10-7-9(8)5-3-1/h8-10H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGNZNKTKHGQJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNCC2CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decahydrocyclohepta[c]pyrrole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![3-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482993.png)

![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2482994.png)

![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2483000.png)

![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2483002.png)

![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2483004.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483010.png)